molecular formula C38H45F3N18O9 B12407955 Hexa-His (TFA)

Hexa-His (TFA)

Cat. No.: B12407955
M. Wt: 954.9 g/mol
InChI Key: MAXXJEOKEOXUTK-FLQHCAAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexa-His (TFA), also known as Hexa-Histidine Trifluoroacetate, is a peptide consisting of six histidine residues. It is commonly used as a metal binding site for recombinant proteins. This compound is widely utilized in affinity purification processes due to its strong binding affinity to metal ions such as nickel and cobalt .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexa-His (TFA) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The histidine residues are protected with specific groups to prevent unwanted side reactions. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA) .

Industrial Production Methods

In industrial settings, the synthesis of Hexa-His (TFA) follows similar principles as SPPS but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Hexa-His (TFA) primarily undergoes coordination reactions with metal ions. The histidine residues in the peptide chain have imidazole side chains that can coordinate with metal ions such as nickel, cobalt, and copper. This coordination is the basis for its use in affinity purification .

Common Reagents and Conditions

The common reagents used in the synthesis and purification of Hexa-His (TFA) include:

Major Products Formed

The major product formed from the synthesis of Hexa-His (TFA) is the peptide itself, which is then used for various applications in protein purification and research .

Mechanism of Action

The mechanism by which Hexa-His (TFA) exerts its effects is based on its ability to coordinate with metal ions. The imidazole side chains of the histidine residues form strong bonds with metal ions, allowing the peptide to bind tightly to metal-affinity resins. This property is exploited in affinity purification processes to selectively isolate tagged proteins from complex mixtures .

Comparison with Similar Compounds

Properties

Molecular Formula

C38H45F3N18O9

Molecular Weight

954.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C36H44N18O7.C2HF3O2/c37-25(1-19-7-38-13-44-19)31(55)50-26(2-20-8-39-14-45-20)32(56)51-27(3-21-9-40-15-46-21)33(57)52-28(4-22-10-41-16-47-22)34(58)53-29(5-23-11-42-17-48-23)35(59)54-30(36(60)61)6-24-12-43-18-49-24;3-2(4,5)1(6)7/h7-18,25-30H,1-6,37H2,(H,38,44)(H,39,45)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,50,55)(H,51,56)(H,52,57)(H,53,58)(H,54,59)(H,60,61);(H,6,7)/t25-,26-,27-,28-,29-,30-;/m0./s1

InChI Key

MAXXJEOKEOXUTK-FLQHCAAPSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CN=CN6)C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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